(3-Methoxyoxolan-3-yl)methanethiol
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Overview
Description
(3-Methoxyoxolan-3-yl)methanethiol: is a chemical compound with the molecular formula C6H12O2S and a molecular weight of 148.23 g/mol It is characterized by the presence of a methoxy group attached to an oxolane ring and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxolan-3-yl)methanethiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxytetrahydrofuran with methanethiol in the presence of a suitable catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyoxolan-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
(3-Methoxyoxolan-3-yl)methanethiol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxyoxolan-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
(3-Methoxytetrahydrofuran): Similar structure but lacks the thiol group.
Methanethiol: Contains the thiol group but lacks the oxolane ring.
(3-Hydroxyoxolan-3-yl)methanethiol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: (3-Methoxyoxolan-3-yl)methanethiol is unique due to the combination of the methoxy group, oxolane ring, and methanethiol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
(3-methoxyoxolan-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICOVLLBVXQAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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